molecular formula C10H22O2 B3258947 2,7-Dimethyloctane-3,6-diol CAS No. 31206-61-8

2,7-Dimethyloctane-3,6-diol

Cat. No. B3258947
CAS RN: 31206-61-8
M. Wt: 174.28 g/mol
InChI Key: IIEGQVRKIRPFFP-UHFFFAOYSA-N
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Description

2,7-Dimethyloctane-3,6-diol (CAS Number: 129705-30-2) is a chemical compound with the linear formula C10H22O2 . It falls under the category of diols and is characterized by its two hydroxyl groups attached to adjacent carbon atoms in an eight-carbon alkane chain. The compound exists as a solid and is typically stored in dark places under an inert atmosphere at temperatures between 2°C and 8°C .


Synthesis Analysis

The synthesis of This compound involves the preparation of its four stereoisomers. These stereoisomers play a crucial role as components of the copulation release pheromone emitted by the cowpea weevil (Callosobruchus maculatus). Researchers have synthesized these isomers and determined their stereoisomeric purities using high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to 2,7-Dimethyloctane-3,6-diol. For instance, a study focused on the synthesis and X-Ray characterization of 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, analyzing its electronic properties and molecular electrostatic potential map to identify reactive sites (International Journal of Innovative Technology and Exploring Engineering, 2020).

Biotransformation

In the field of biotransformation, research has explored the conversion of myrcene to dihydrolinalool and 2,6-dimethyloctane by Pseudomonas aeruginosa. This study highlights the potential of microbial methods in transforming organic compounds (Chemistry Central Journal, 2011).

Dehydration and Elimination Processes

Research dating back to 1960 investigated the stepwise dehydration of 3,7-dimethyloctane-l,7-diol on a phosphate catalyst, providing insights into the elimination processes of alcohol groups from similar molecular structures (Russian Chemical Bulletin, 1960).

Combustion and Pyrolysis Studies

A significant area of application is in the combustion and pyrolysis of 2,7-dimethyloctane. Studies have measured ignition delay times and analyzed the combustion behavior under various conditions, providing valuable data for understanding the combustion properties of high molecular weight iso-paraffinic molecules (Combustion and Flame, 2015).

Microbial Growth on Hydrocarbons

Research has also been done on the biodegradability of hydrocarbons, including 2,7-dimethyloctane. This study examined the effects of branching on the biodegradability of hydrocarbons by various microbial strains, contributing to our understanding of microbial interactions with hydrocarbons (Applied and Environmental Microbiology, 1979).

properties

IUPAC Name

2,7-dimethyloctane-3,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGQVRKIRPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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